(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester
CAS No.: 1337606-95-7
Cat. No.: VC2938841
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1337606-95-7 |
---|---|
Molecular Formula | C12H16N2O4 |
Molecular Weight | 252.27 g/mol |
IUPAC Name | tert-butyl N-(4-formyl-6-methoxypyridin-3-yl)carbamate |
Standard InChI | InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-6-13-10(17-4)5-8(9)7-15/h5-7H,1-4H3,(H,14,16) |
Standard InChI Key | INEPSPSXWMJENA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)OC |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester contains several key functional groups strategically positioned on a pyridine ring. The pyridine core is substituted with a methoxy group at position 6, providing electron-donating character to the aromatic system. At position 4, a formyl (aldehyde) group introduces reactivity for nucleophilic additions and carbonyl chemistry. Position 3 contains a carbamate function in the form of a BOC-protected amine, which serves as a protected nucleophilic site that can be revealed under controlled conditions . This combination of functional groups creates a highly versatile building block for complex molecule synthesis.
Chemical Reactivity Profile
The reactivity of (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester is primarily determined by its three main functional groups. The formyl group at position 4 can participate in numerous transformations including reductions, oxidations, aldol condensations, and nucleophilic additions. The methoxy group at position 6 influences the electronic properties of the pyridine ring, typically increasing electron density and affecting reactivity patterns. The BOC-protected amine can be selectively deprotected under acidic conditions (typically using trifluoroacetic acid or HCl in dioxane) to reveal a free amine for further functionalization .
Synthesis and Production
Reaction Conditions
Based on analogous BOC protection reactions described in the search results, the synthesis typically employs:
-
A base such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) to facilitate the reaction
-
Solvents like tetrahydrofuran (THF), methylene chloride (CH2Cl2), methyl tert-butyl ether (MTBE), or toluene
-
Moderate reaction temperatures, typically between 0°C and 25°C
-
Workup procedures involving extraction with ethyl acetate, washing with aqueous solutions (ammonium chloride, sodium bicarbonate, water), and concentration
These conditions may be adapted for the specific synthesis of (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester, with particular attention to the reactivity of the formyl group.
Applications and Research Significance
Pharmaceutical Applications
(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester serves primarily as a pharmaceutical intermediate in various synthetic pathways . The presence of multiple functional groups makes it particularly valuable in medicinal chemistry, where such pyridine derivatives often contribute to the development of compounds with biological activity. The aldehyde function can serve as a handle for further elaboration through reductive amination, aldol chemistry, or oxidation. Meanwhile, the protected amine can be selectively revealed under controlled conditions to enable selective functionalization.
Research Applications
Beyond pharmaceutical synthesis, (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester can serve as a valuable research reagent in academic and industrial settings . Its well-defined functional group arrangement makes it useful for:
-
Structure-activity relationship (SAR) studies in medicinal chemistry
-
Method development in synthetic organic chemistry
-
Scaffold elaboration in diversity-oriented synthesis
-
Building block synthesis for combinatorial chemistry approaches
Related BOC-protected compounds have been utilized in the synthesis of heterocyclic compounds like triazolopyridines, which have biological significance . The versatility of this compound as a synthetic intermediate suggests its potential utility in developing varied molecular architectures.
Related Compounds and Structural Analogs
Structural Variations and Analogs
Several structurally related compounds appear in the search results that provide context for understanding (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester:
-
(4-METHOXY-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER (CAS: 551950-46-0) - This compound features a similar BOC-protected pyridine structure but with different substitution patterns
-
tert-butyl 4-formylpyridin-3-ylcarbamate (CAS: 116026-95-0) - A close analog lacking the methoxy group at position 6, with physical properties including:
-
(5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid t-butyl ester - Another BOC-protected pyridine derivative with different substituents, described in patent literature
These structural analogs provide valuable comparative information and suggest the broader family of compounds to which (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester belongs.
Comparative Analysis
When comparing these related compounds, several trends emerge:
-
The position of the BOC-protected amine function varies (positions 2 or 3 on the pyridine ring)
-
Different electron-donating and electron-withdrawing substituents alter the electronic properties of the pyridine ring
-
The presence of reactive functional groups (formyl, halogen) provides handles for further synthetic elaboration
-
All compounds share the common BOC protecting group strategy for amine protection
This structural diversity reflects the utility of BOC-protected pyridine derivatives as versatile building blocks in organic synthesis, with each variation offering specific advantages for particular synthetic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume